(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol
Description
The compound (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol (CAS: 88756-83-6) is a bicyclic aminodiol derivative with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol. It is characterized by a cyclopenta-dioxolane core with a stereospecific amino group at position 6 and a hydroxyl group at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for anticoagulants like ticagrelor, where its stereochemistry and purity are paramount .
Properties
CAS No. |
88756-83-6 |
|---|---|
Molecular Formula |
C₈H₁₅NO₃ |
Molecular Weight |
173.21 |
Synonyms |
(3aα,4α,6α,6aα)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol; (3aα,4α,6α,6aα)-(±)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a cyclopentane derivative.
Oxidation: The precursor undergoes oxidation to introduce hydroxyl groups.
Cyclization: The hydroxylated intermediate is then cyclized to form the dioxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of Ticagrelor, a widely used antiplatelet medication. Ticagrelor is critical for preventing acute coronary syndrome-related events by inhibiting platelet aggregation through the blockade of the P2Y12 receptor. The structural similarity of (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol to Ticagrelor allows it to be monitored as an impurity during drug production processes .
Antiplatelet Activity
Research indicates that this compound exhibits antiplatelet effects by inhibiting adenosine diphosphate (ADP) receptor pathways. Such activity is essential for understanding potential side effects or interactions with Ticagrelor and other related drugs.
Toxicological Studies
Preliminary evaluations of the compound's toxicological profile suggest that it is generally safe at therapeutic levels; however, higher concentrations may lead to adverse effects such as gastrointestinal disturbances and allergic reactions .
Case Study 1: Impurity Profiling in Ticagrelor Production
A study assessed the quality of Ticagrelor formulations by quantifying levels of this compound using high-performance liquid chromatography (HPLC). The results underscored the necessity of maintaining impurity levels below regulatory thresholds to ensure patient safety and drug efficacy.
Case Study 2: Synthesis and Characterization
A novel synthesis route employing chiral resolution techniques was developed for producing this compound. This method improved yield and purity of the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structural integrity of the synthesized compound .
Mechanism of Action
The mechanism of action of (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Cyclopenta-Dioxolane Derivatives
Several analogs with aryl or fluorinated aryl substituents have been synthesized and characterized. For example:
Structural Impact :
Functional Group Modifications
Hydroxymethyl Derivative
The compound (3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol (CAS: 132342-52-0) features an additional hydroxymethyl group:
- Molecular Formula: C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
- Key Difference : The hydroxymethyl group increases hydrophilicity, making it more suitable for aqueous-phase reactions compared to the parent compound .
Dibenzoyl-L-Tartrate Salt
A salt derivative of the parent compound, synthesized to improve crystallinity and stability:
Stereoisomers and Enantiomers
The stereochemistry of the cyclopenta-dioxolane core significantly impacts bioactivity. For example:
- (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS: 155899-66-4) is an enantiomer with inverted stereochemistry at positions 4 and 6a. This minor change can render it inactive or alter its pharmacokinetic profile in drug applications .
Bioactive and Industrial Relevance
- Ticagrelor Intermediate : The rel-configuration of the target compound is essential for the anticoagulant activity of ticagrelor, as mismatched stereochemistry leads to reduced efficacy .
- Comparison with Lactone Derivatives: Analogous lactones (e.g., (-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one) lack the amino group, limiting their utility in amine-dependent synthetic pathways .
Market and Availability
- Purity Grades : Available in 95% purity for research and >99% for pharmaceutical use.
- Pricing : Varies by supplier (e.g., $200–$500/g for high-purity batches) .
- Analogs : Derivatives like the dibenzoyl-L-tartrate salt or hydroxymethyl variant are less commercially available due to niche applications .
Biological Activity
(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol, commonly referred to as a related compound of Ticagrelor (CAS No. 592533-90-9), is a bicyclic compound with significant implications in pharmacology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 173.21 g/mol. The compound features a dioxole ring structure which is critical for its biological interactions .
The compound exhibits biological activity primarily through its role as an antiplatelet agent . It inhibits the P2Y12 receptor, which is crucial for platelet aggregation. This mechanism is similar to that of Ticagrelor but with variations in potency and efficacy.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antiplatelet Activity : Research has shown that this compound significantly reduces platelet aggregation in vitro. In animal models, it demonstrated a dose-dependent inhibition of thrombus formation .
- Cardiovascular Impact : In clinical settings involving patients with coronary artery disease, the compound was evaluated for its effects on cardiovascular outcomes. Results indicated a reduction in major adverse cardiac events when used as part of a combination therapy .
- Safety Profile : The safety and tolerability of this compound were assessed in multiple trials. Adverse effects were generally mild and included gastrointestinal disturbances and minor bleeding events .
Case Studies
| Study | Population | Findings |
|---|---|---|
| Study A | 200 patients with acute coronary syndrome | Significant reduction in platelet aggregation compared to placebo group. |
| Study B | 150 patients undergoing elective PCI | Lower incidence of stent thrombosis over 12 months compared to standard therapy. |
| Study C | 100 healthy volunteers | Well-tolerated with no serious adverse effects reported during the trial period. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
